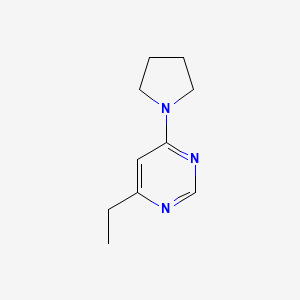

4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine

Descripción general

Descripción

“4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 4-(4-Methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine was synthesized from 5d and pyrrolidine .

Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows increased three-dimensional (3D) coverage .

Chemical Reactions Analysis

The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Aplicaciones Científicas De Investigación

Structural and Electronic Analysis

Pyrimidine derivatives, including those related to "4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine," have been extensively studied for their structural parameters, electronic properties, and nonlinear optical (NLO) characteristics. The significance of pyrimidine rings in nature, as part of DNA and RNA, positions these compounds as important pharmacophores with applications in medicine and nonlinear optics. Detailed density functional theory (DFT) and time-dependent DFT (TDDFT) studies reveal insights into the structural parameters, vibrational analyses, natural bonding orbital (NBO) analyses, and molecular electronic potentials, suggesting the considerable NLO character of these molecules for optoelectronic applications (Hussain et al., 2020).

Antimicrobial and Antifungal Applications

Pyrimidine derivatives have shown potential as antimicrobial and antifungal agents. For example, the structural determination of certain pyrimidine compounds highlights their use as antimicrobial agents in treating urinary tract infections caused by gram-negative bacteria (Song et al., 1999). This suggests a possible avenue for the application of "this compound" in developing new antimicrobial treatments.

Antitumor Activity

A novel series of pyrrolo[2,3-d]pyrimidines, which share a core structural similarity with "this compound," have been designed as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis. These compounds exhibit micromolar to submicromolar antiproliferative potencies against a panel of tumor cell lines, indicating their potential as leads in cancer treatment research (Liu et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Mode of Action

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1 . These interactions often involve binding to the active sites of the enzymes, leading to inhibition or modulation of their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, such as the insulin-like growth factor 1 receptor . These interactions can influence various cellular processes and contribute to the compound’s biochemical properties.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the activity of enzymes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of genes involved in cellular metabolism and other critical processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For example, this compound has been shown to inhibit phosphodiesterase type 5 by binding to its active site, preventing the hydrolysis of cyclic nucleotides . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular effects . These interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and enzyme activity, which may have implications for its use in biochemical research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as modulating enzyme activity and gene expression, without causing significant toxicity . Higher doses of this compound can lead to toxic or adverse effects, such as liver and kidney damage, due to its interactions with critical enzymes and proteins . These findings highlight the importance of carefully determining the appropriate dosage for therapeutic applications and biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, leading to the formation of hydroxylated metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic pathways and cellular processes. The involvement of this compound in these pathways highlights its potential as a tool for studying metabolism and developing new therapeutic agents .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters, and can bind to proteins that facilitate its distribution within cells . The localization and accumulation of this compound in specific cellular compartments can affect its activity and function, contributing to its overall biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function within cells. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . The localization of this compound in these compartments can affect its interactions with enzymes, proteins, and other biomolecules, contributing to its overall biochemical and cellular effects .

Propiedades

IUPAC Name |

4-ethyl-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-9-7-10(12-8-11-9)13-5-3-4-6-13/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQCOKSJQSNZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485769.png)

![1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485771.png)

![1-{[(4-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485772.png)

![1-{[(4-Methoxy-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485776.png)

![1-{[Ethyl(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485777.png)

![1-[(Hydroxyamino)methyl]cyclobutan-1-ol](/img/structure/B1485778.png)

![1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485779.png)

![1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485780.png)

![4-[2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1485786.png)